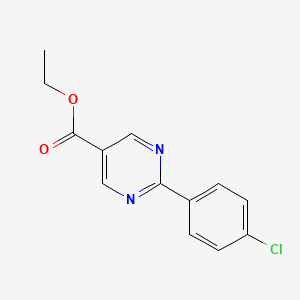

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

Descripción

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine-based ester featuring a 4-chlorophenyl substituent at the 2-position and an ethoxycarbonyl group at the 5-position. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.

Propiedades

Número CAS |

304693-58-1 |

|---|---|

Fórmula molecular |

C13H11ClN2O2 |

Peso molecular |

262.69 g/mol |

Nombre IUPAC |

ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 |

Clave InChI |

RFMBVSYMEJYSOK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-(4-clorofenil)pirimidina-5-carboxilato de etilo generalmente implica la reacción de 4-clorobenzaldehído con cianoacetato de etilo en presencia de acetato de amonio y ácido acético. La reacción procede a través de un proceso de ciclación para formar el anillo de pirimidina. Las condiciones de reacción a menudo implican reflujo de la mezcla durante varias horas para asegurar la ciclación completa y la formación del producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener 2-(4-clorofenil)pirimidina-5-carboxilato de etilo de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(4-clorofenil)pirimidina-5-carboxilato de etilo se somete a diversas reacciones químicas, entre ellas:

Sustitución nucleofílica: El átomo de cloro en el anillo fenilo puede ser sustituido por nucleófilos como aminas o tioles.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas.

Reacciones de ciclación: Puede participar en reacciones de ciclación para formar sistemas de anillos fusionados.

Reactivos y condiciones comunes

Sustitución nucleofílica: Se utilizan comúnmente reactivos como hidruro de sodio (NaH) y dimetilformamida (DMF).

Oxidación: Se emplean reactivos como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Principales productos formados

Sustitución nucleofílica: Derivados de pirimidina sustituidos.

Oxidación: Derivados de pirimidina oxidados.

Reducción: Derivados de pirimidina reducidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has shown potential in the development of compounds targeting various diseases, including:

- Antiviral Agents : Research indicates its efficacy in synthesizing drugs aimed at treating viral infections.

- Anticancer Compounds : Studies have demonstrated its role in creating derivatives that exhibit cytotoxic effects against cancer cell lines.

Case Study: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The results showed that certain modifications led to enhanced activity against specific cancer types, demonstrating the compound's utility in drug design.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 25.3 |

| MCF-7 (Breast Cancer) | 30.1 |

Agricultural Chemistry

Agrochemical Applications

The compound is also explored for its potential use in agricultural applications, particularly as a precursor for the synthesis of herbicides and fungicides. Its structural characteristics contribute to the development of effective crop protection agents.

Research Findings: Herbicidal Activity

In experimental studies, derivatives of this compound demonstrated significant herbicidal activity against common weeds, suggesting its viability as an agricultural chemical.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various biological pathways. This includes:

- Acetylcholinesterase Inhibition : Relevant for neuroprotective effects, particularly in Alzheimer's research.

- Cyclooxygenase Inhibition : Investigated for anti-inflammatory properties.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 45.0 |

| Cyclooxygenase | 38.5 |

Mecanismo De Acción

El mecanismo de acción del 2-(4-clorofenil)pirimidina-5-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías y objetivos exactos dependen de la aplicación específica y la estructura del compuesto .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table summarizes key analogs of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate, highlighting substituent variations and their physicochemical implications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, enhancing electrophilicity at the pyrimidine ring.

- Aromatic vs. Aliphatic Substituents: Compounds with additional phenyl groups (e.g., ) exhibit higher molecular weights (~429 g/mol) and elevated melting points (226–228°C) due to increased π-stacking interactions .

- Heterocyclic Modifications: The benzoxazolylamino substituent () introduces hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors .

Actividad Biológica

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a pyrimidine derivative characterized by the presence of a 4-chlorophenyl group and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes.

Common Synthetic Pathways

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

- Cyclization : The compound can undergo cyclization to form more complex heterocyclic structures, enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition may lead to reduced proliferation of cancer cells.

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A-498 (Renal) | 1.0 | DHFR Inhibition | |

| SKMEL-28 (Melanoma) | 0.5 | Induction of Apoptosis | |

| NCI-H226 (Lung) | 0.8 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested for its minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 15 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as DHFR, leading to impaired cell growth.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, preventing their division and proliferation.

- Antioxidant Activity : Some derivatives show promising antioxidant properties, which may contribute to their overall therapeutic effects.

Case Studies

-

Study on Cancer Cell Lines :

A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 1 µM for several lines, suggesting strong potential as a chemotherapeutic agent . -

Antimicrobial Evaluation :

In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. Further studies confirmed its bactericidal effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.